molecular formula C13H12N2S B2607348 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile CAS No. 477868-34-1

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile

Cat. No. B2607348
CAS RN: 477868-34-1
M. Wt: 228.31
InChI Key: BNAUSEKQRIAMIG-UHFFFAOYSA-N
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Description

The compound “3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a benzothiophene, which is a fused ring system consisting of a benzene ring and a thiophene ring. The “2-carbonitrile” indicates the presence of a nitrile group (-C≡N) at the 2-position of the benzothiophene.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for the synthesis of bioactive molecules. The pyrrolidine ring's presence in drug candidates enhances pharmacophore exploration, stereochemical diversity, and three-dimensional molecular coverage, which are crucial for achieving target selectivity and therapeutic efficacy. Notably, the stereogenicity of pyrrolidine-based compounds allows for a nuanced interaction with enantioselective proteins, influencing the biological profile of drug candidates (Li Petri et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities .

Mode of Action

The exact mode of action of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile Indole derivatives are known to interact with their targets causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

The specific biochemical pathways affected by 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that they may affect multiple biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the action of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

3-pyrrolidin-1-yl-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c14-9-12-13(15-7-3-4-8-15)10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAUSEKQRIAMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(SC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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